molecular formula C27H24N4O3S2 B11476811 1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-phenethyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-phenethyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11476811
M. Wt: 516.6 g/mol
InChI Key: INKGAJYRPIWVDL-UHFFFAOYSA-N
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Description

1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, the introduction of the sulfanyl group, and the construction of the triazolo[4,3-a]pyrimidin-5(4H)-one core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-phenethyl-6,7,8,9-tetrahydro1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C27H24N4O3S2

Molecular Weight

516.6 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-7-(2-phenylethyl)-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C27H24N4O3S2/c32-24-23-19-8-4-5-9-22(19)36-25(23)31-26(30(24)13-12-17-6-2-1-3-7-17)28-29-27(31)35-15-18-10-11-20-21(14-18)34-16-33-20/h1-3,6-7,10-11,14H,4-5,8-9,12-13,15-16H2

InChI Key

INKGAJYRPIWVDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=NN=C4SCC5=CC6=C(C=C5)OCO6)N(C3=O)CCC7=CC=CC=C7

Origin of Product

United States

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